molecular formula C11H14O3 B1316677 2-(2-Methylpropoxy)benzoic acid CAS No. 147578-43-6

2-(2-Methylpropoxy)benzoic acid

Cat. No. B1316677
M. Wt: 194.23 g/mol
InChI Key: SUSANQWSCSKXPF-UHFFFAOYSA-N
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Description

“2-(2-Methylpropoxy)benzoic acid” is a chemical compound that belongs to the benzene carboxylic acid group. It has the molecular formula C11H14O3 .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylpropoxy)benzoic acid” consists of a benzoic acid group with a methylpropoxy group attached to the second carbon atom in the benzoic ring .


Physical And Chemical Properties Analysis

“2-(2-Methylpropoxy)benzoic acid” is an oil at room temperature . It has a molecular weight of 194.23 .

Scientific Research Applications

Overview of Benzoic Acid Derivatives in Scientific Research

Benzoic acid derivatives, including 2-(2-Methylpropoxy)benzoic acid, have garnered interest in scientific research due to their broad spectrum of applications ranging from food additives to potential therapeutic agents. Benzoic acid itself is recognized for its antibacterial and antifungal properties, extensively used in food and feeds. Research has demonstrated that benzoic acid can enhance growth and health by improving gut functions such as digestion, absorption, and immunity, primarily through regulating enzyme activity, redox status, and microbiota composition (Mao et al., 2019). These findings underscore the potential of benzoic acid derivatives in promoting health through gut function modulation.

Pharmacokinetic Insights from Benzoic Acid Studies

A physiologically-based pharmacokinetic analysis of benzoic acid across species (rats, guinea pigs, humans) revealed insights into metabolic and dosimetric variations, offering implications for dietary exposures. This analysis demonstrated the robustness of computational models in predicting internal exposures from benzoic acid, thereby reducing interspecies uncertainty factors associated with acceptable daily intakes for dietary exposures (Hoffman & Hanneman, 2017).

Novel Salicylic Acid Derivative Research

Research on a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promise as an alternative compound with potential anti-inflammatory, analgesic, and antiplatelet activities. This derivative is considered for "new" drug development due to its favorable toxicity profile and therapeutic benefits, suggesting a significant shift from traditional salicylic acid derivatives like acetylsalicylic acid (Tjahjono et al., 2022).

Safety And Hazards

“2-(2-Methylpropoxy)benzoic acid” may form combustible dust concentrations in air. It can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-(2-methylpropoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSANQWSCSKXPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566038
Record name 2-(2-Methylpropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpropoxy)benzoic acid

CAS RN

147578-43-6
Record name 2-(2-Methylpropoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147578-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylpropoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methylpropoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

In a pressure-resistant sealed vessel, were dissolved 1.14 g of o-chlorobenzoic acid (7.3 mM) and 0.18 g of cuprous chloride (1.8 mM) in 5 g of an isobutyl alcohol solution containing 20% dimethylamine (about 6.0 ml) prior to addition of isobutyl alcohol to a total volume of 50 ml, followed by heating to 100° C. as in Example 4. The reaction mixture solution was analyzed periodically over time by GC-MSE1 in the same manner as in Example 4, in order to follow the progress of the reaction. As a result, 20 hours later, the completion of the reaction was confirmed. Effecting the subsequent process in the same manner as in Example 4, 1.0 g of 2-isobutoxybenzoic acid was obtained (yield of 70.6%). The ester of the above product (3%) and benzoic acid (5%) were also obtained as the byproducts, which were confirmed by 1H-NMR and GC-MSE1.
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cuprous chloride
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Synthesis routes and methods II

Procedure details

In 20 ml of methanol is dissolved 4.1 g of methyl 2-isobutoxybenzoate. After adding 6 ml of 5 mol/L solution of sodium hydroxide, the mixture thus obtained is stirred at ambient temperature for 2 hours. Ethyl acetate and water are added to the reaction mixture, pH is adjusted to 2 with 2 mol/L hydrochloric acid, and the organic layer is separated. The organic layer thus obtained is washed with water and saturated aqueous solution of sodium chloride successively and dried over anhydrous magnesium sulfate, and then the solvent is distilled off under reduced pressure. Thus, 3.9 g of 2-isobutoxybenzoic acid is obtained as a colorless crystalline product.
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